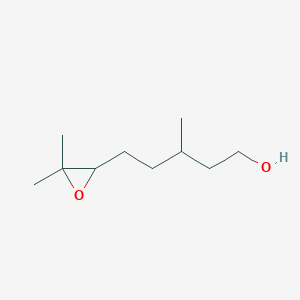
Citronellol epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citronellol epoxide is an organic compound with the molecular formula C10H20O2. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Citronellol epoxide can be synthesized through the epoxidation of 3,7-dimethyl-6-octen-1-ol. The epoxidation reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of 3,7-dimethyl-6,7-epoxyoctan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions are crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
Citronellol epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.
Reduction: Formation of 3,7-dimethyl-6-octanol.
Substitution: Formation of various substituted alcohols and ethers.
科学研究应用
Citronellol epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.
相似化合物的比较
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: A precursor in the synthesis of 3,7-dimethyl-6,7-epoxyoctan-1-ol.
Citronellol: A structurally similar compound with different functional groups.
Geraniol: Another related compound with similar applications in fragrances and flavors.
Uniqueness
Citronellol epoxide is unique due to its epoxide ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
属性
CAS 编号 |
1564-98-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
规范 SMILES |
CC(CCC1C(O1)(C)C)CCO |
Key on ui other cas no. |
1564-98-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














